molecular formula C7H10S B167730 2,3,5-Trimethylthiophene CAS No. 1795-05-7

2,3,5-Trimethylthiophene

Cat. No.: B167730
CAS No.: 1795-05-7
M. Wt: 126.22 g/mol
InChI Key: QKZJQIHBRCFDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethylthiophene is an organic compound with the molecular formula C7H10S. It is a derivative of thiophene, characterized by the presence of three methyl groups attached to the thiophene ring at positions 2, 3, and 5. This compound is known for its distinct sulfur-containing heterocyclic structure, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylthiophene can be synthesized through various methods. One common approach involves the alkylation of thiophene with methylating agents under acidic conditions. Another method includes the cyclization of appropriate precursors in the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing by-products. The compound is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylthiophene involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. This structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic interactions. The pathways involved often include the formation of reactive intermediates that can further react to form stable products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring specific electronic properties .

Properties

IUPAC Name

2,3,5-trimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZJQIHBRCFDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170816
Record name 2,3,5-Trimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-05-7
Record name 2,3,5-Trimethylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1795-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5-Trimethylthiophene
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethylthiophene
Reactant of Route 3
Reactant of Route 3
2,3,5-Trimethylthiophene
Reactant of Route 4
Reactant of Route 4
2,3,5-Trimethylthiophene
Reactant of Route 5
Reactant of Route 5
2,3,5-Trimethylthiophene
Reactant of Route 6
Reactant of Route 6
2,3,5-Trimethylthiophene
Customer
Q & A

Q1: What is the significance of 2,3,5-trimethylthiophene in the context of dermatophyte identification?

A1: The scientific research highlights that this compound is one of the key volatile organic compounds (VOCs) emitted by Microsporum gypseum strains. [] This discovery suggests that the presence of this specific compound, along with other VOCs like methyl-2-penten-4-yl sulfide and 1-methylthio-2-methylbut-2-ene, could potentially serve as a distinguishing characteristic for identifying M. gypseum from other dermatophyte species. [] This finding is particularly interesting because traditional identification methods often rely on morphological characteristics and can be time-consuming. Analyzing VOC profiles using techniques like SPME-GC-MS offers a potentially faster and more objective approach for dermatophyte identification. []

Q2: What are the limitations of using volatile organic compounds for dermatophyte identification?

A2: While the detection of this compound and other VOCs shows promise for identifying M. gypseum, further research is needed to fully evaluate the robustness of this approach. [] Factors such as culture conditions, growth stage of the dermatophyte, and potential variations in VOC profiles among different strains within a species could influence the reliability of identification. Additionally, the study acknowledges that some Trichophyton species also produce butyrolactone, another VOC found in M. gypseum, highlighting the need to consider multiple VOC markers for accurate differentiation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.